1-Bromo-2-(difluoromethyl)-4-methoxybenzene
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Overview
Description
Scientific Research Applications
Enantiopure Trioxadecalin Derived Liquid Crystals
This paper discusses the synthesis of chiral liquid crystals using β-C-aryl glycosides derived from 1-bromo-4-methoxybenzene and other compounds. The mesogenic properties of these liquid crystals are significantly influenced by the nature of the substituent on the phenyl ring (Bertini et al., 2003).
Sterically Protected Diphosphene and Fluorenylidenephosphine
This study involves the synthesis of diphosphene and fluorenylidenephosphine, using a novel bulky bromobenzene, 2-bromo-1,3-di-tert-butyl-5-methoxybenzene. The research indicates electronic perturbations of the p-methoxy group in these systems (Toyota et al., 2003).
Selective Radical Cyclisation to Tetrahydrofuran Derivatives
This paper presents the catalyzed reduction of compounds including 1-bromo-4-methoxybenzene to produce high yields of tetrahydrofuran derivatives, highlighting an efficient synthesis method for these compounds (Esteves et al., 2007).
Arylation of β-methallyl Alcohol in Fragrance Synthesis
This research demonstrates the coupling of β-methallyl alcohol with 1-bromo-4-methoxybenzene, resulting in the production of valuable floral fragrances. The study highlights the potential application in the fragrance industry (Scrivanti et al., 2008).
Cleavage of Epoxides into Halohydrins
This study explores the ring opening of epoxides using 2,6-bis[2-(o-aminophenoxy)methyl]-4-bromo-1-methoxybenzene as a catalyst, yielding high yields of vicinal iodo and bromo alcohols. The method proves effective even in the presence of sensitive functional groups (Niknam & Nasehi, 2002).
Photosubstitution of Methoxyphenyl Phosphates
This research details the photosubstitution of diethyl methoxyphenyl phosphate, leading to the production of various halogenated methoxybenzenes. It provides insights into the reaction mechanisms in acidic media and the formation of methoxybenzene through PO-Ar bond cleavage (Nakamura et al., 1993).
Bromochloromethoxybenzenes in Marine Troposphere
This study investigates the concentrations and origins of various halogenated anisoles, including bromochloromethoxybenzenes, in the marine troposphere. It provides evidence for both biogenic and anthropogenic sources of these compounds (Führer & Ballschmiter, 1998).
2-(1-Adamantyl)-4-bromoanisole Structure Analysis
This research provides a detailed analysis of the crystal structure of 2-(1-adamantyl)-4-bromo-1-methoxybenzene, highlighting intramolecular hydrogen bonds and C—H⋯π interactions. This study contributes to the understanding of molecular conformations and crystal packing (Cheng, 2008).
Mechanism of Action
Properties
IUPAC Name |
1-bromo-2-(difluoromethyl)-4-methoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSFDVRQELWSHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673321 |
Source
|
Record name | 1-Bromo-2-(difluoromethyl)-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214329-81-3 |
Source
|
Record name | 1-Bromo-2-(difluoromethyl)-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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